4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-METHYLPHENYL)BENZAMIDE
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Overview
Description
4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide is a complex organic compound that features a benzamide core with sulfonamide and chlorobenzene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide typically involves multiple steps. One common route starts with the acylation of 4-methylbenzene-1,3-diamine using benzoic anhydride to form an intermediate product. This intermediate is then reacted with 3-chlorobenzenesulfonyl chloride under controlled conditions to yield the final compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity. The use of microreactors also enables the determination of intrinsic reaction kinetics parameters, which can be used to further optimize the process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chlorobenzene group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound shares a similar benzamide core but has different substituents, leading to different chemical and biological properties.
4-Chloro-N-[(4-methylphenyl)methyl]-3-(methylsulfonyl)benzamide: This compound has a similar structure but includes a methylsulfonyl group instead of a sulfonamide group.
Uniqueness
4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and chlorobenzene groups allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.
Properties
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15-5-11-19(12-6-15)24-21(25)17-9-7-16(8-10-17)14-23-28(26,27)20-4-2-3-18(22)13-20/h2-13,23H,14H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJWKGZWDRSHIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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